

Application Notes and Protocols for Lopinavir Metabolite M-1 in Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the procurement and research applications of **Lopinavir Metabolite M-1**, an active metabolite of the HIV protease inhibitor, Lopinavir.

Introduction

Lopinavir Metabolite M-1 is a significant metabolite of Lopinavir, an antiretroviral drug used in the treatment of HIV infection.[1][2] Research on **Lopinavir Metabolite M-1** is crucial for understanding the overall pharmacological profile of the parent drug, including its efficacy, potential for drug-drug interactions, and metabolic fate. These notes are intended to guide researchers in the effective procurement, handling, and experimental use of this compound.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **Lopinavir Metabolite M-1** is presented in the table below.



Property	Value	Reference	
CAS Number	192725-39-6	[1][2]	
Molecular Formula	C37H46N4O6 [1][2]		
Molecular Weight	642.78 g/mol	[1][2]	
Purity	≥98% (typical)		
Appearance	Crystalline solid	[3]	
Storage	Store at -20°C for long-term stability.	[3]	
Shipping	Shipped at room temperature in the continental US; may vary elsewhere.	[4]	
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.[3] For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer of choice. [3]		

Biological Activity

Lopinavir Metabolite M-1 is an active metabolite that exhibits potent inhibitory activity against HIV protease and antiviral effects.[4][5]

Parameter	Value	Cell Line/System	Reference
Ki (HIV Protease)	0.7 pM	In vitro enzyme assay	[4][5]
EC50	1.413 μΜ	MT-4 cells	[4]



Purchasing and Handling Recommended Suppliers

A list of reputable suppliers for **Lopinavir Metabolite M-1** is provided below. Researchers should always request a Certificate of Analysis (CoA) to ensure the quality and purity of the compound.

- MedChemExpress
- Santa Cruz Biotechnology
- LGC Standards
- DC Chemicals
- Simson Pharma Limited
- Carl ROTH
- Biosynth

Storage and Handling

- Storage: Upon receipt, store Lopinavir Metabolite M-1 at -20°C for long-term storage.[3]
- Handling: Handle the compound in a well-ventilated area, wearing appropriate personal
 protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] For creating
 stock solutions, dissolve the compound in a suitable organic solvent such as ethanol or
 DMSO.[3] Aqueous solutions should be prepared fresh for each experiment and are not
 recommended for long-term storage.[3]

Experimental Protocols

The following are detailed protocols that can be adapted for research involving **Lopinavir Metabolite M-1**.



Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and is designed to determine the inhibitory activity of **Lopinavir Metabolite M-1** against HIV-1 protease.[7][8]

Materials:

- Recombinant HIV-1 Protease
- HIV-1 Protease Substrate (fluorogenic)
- Assay Buffer
- Lopinavir Metabolite M-1
- Pepstatin A (positive control inhibitor)
- DMSO (for compound dilution)
- 96-well black microplate
- Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

- Prepare HIV-1 Protease Solution: Dilute the Reconstituted HIV-1 Protease solution in Assay Buffer to the desired concentration.
- Prepare Test Compounds: Create a serial dilution of Lopinavir Metabolite M-1 in DMSO.
 Further dilute these solutions in Assay Buffer. Prepare a similar dilution series for Pepstatin A.
- Assay Plate Preparation:
 - Enzyme Control (EC): Add Assay Buffer and DMSO (without inhibitor).



- o Inhibitor Control (IC): Add Assay Buffer with the highest concentration of Pepstatin A.
- Test Compound (S): Add Assay Buffer with the various dilutions of Lopinavir Metabolite
 M-1.
- Enzyme Addition: Add the prepared HIV-1 Protease Solution to all wells except for a "no enzyme" blank.
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
- Substrate Addition: Add the HIV-1 Protease Substrate Solution to all wells.
- Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 330/450 nm for 1-3 hours at 37°C, protected from light.[7][8]
- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Lopinavir Metabolite M-1 and calculate the IC50 value.

Protocol 2: Antiviral Activity Assay in MT-4 Cells

This protocol is adapted from established methods for assessing the antiviral activity of compounds against HIV in MT-4 cells.[1][9][10]

Materials:

- MT-4 cells
- HIV-1 laboratory-adapted strain (e.g., IIIB)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
- Lopinavir Metabolite M-1
- Control compounds (e.g., a known HIV inhibitor and a negative control)
- 96-well cell culture plates
- · MTT reagent or a commercial cell viability assay kit



- CO2 incubator (37°C, 5% CO2)
- Plate reader

Procedure:

- Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100
 μL of complete medium.[9]
- Compound Addition: Prepare serial dilutions of **Lopinavir Metabolite M-1** in complete medium. Add 50 μL of each dilution to the appropriate wells. Include wells with a "no drug" control (virus only) and a "no virus" control (cells only).[9]
- Virus Infection: Add 50 μL of a pre-titered HIV-1 stock to each well, except for the "no virus" control wells.[9]
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]
- Assessment of Cytopathic Effect (CPE):
 - After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
 - Add a solubilizing agent (e.g., DMSO or a solution provided in a kit) to dissolve the formazan crystals.
 - Read the absorbance on a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "no drug" and "no virus" controls. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The Selectivity Index (SI) can be calculated as CC50/EC50.

Protocol 3: Quantification of Lopinavir Metabolite M-1 by LC-MS/MS



This protocol provides a general framework for the quantification of **Lopinavir Metabolite M-1** in a biological matrix (e.g., plasma) and is based on published methods for Lopinavir.[11][12] [13] Method optimization will be required.

Materials:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- · C18 reversed-phase HPLC column
- Acetonitrile (ACN)
- Formic acid
- Methanol
- Water (LC-MS grade)
- Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Biological matrix (e.g., plasma)
- Protein precipitation and/or liquid-liquid extraction reagents

Procedure:

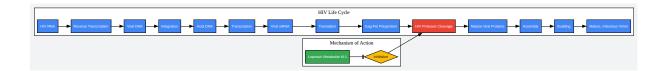
- Sample Preparation:
 - To a known volume of the biological sample, add the internal standard.
 - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[11]



- Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
- LC Separation:
 - Inject the reconstituted sample onto the C18 column.
 - Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid
 and (B) acetonitrile with 0.1% formic acid.
- MS/MS Detection:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Optimize the MS/MS parameters for Lopinavir Metabolite M-1 and the internal standard, including the precursor and product ions for Multiple Reaction Monitoring (MRM).
 - For Lopinavir, a common transition is m/z 629.6 -> 155.2.[11] A similar fragmentation
 pattern would be expected for the M-1 metabolite.
- · Quantification:
 - Generate a calibration curve using known concentrations of Lopinavir Metabolite M-1 spiked into the same biological matrix.
 - Quantify the concentration of Lopinavir Metabolite M-1 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

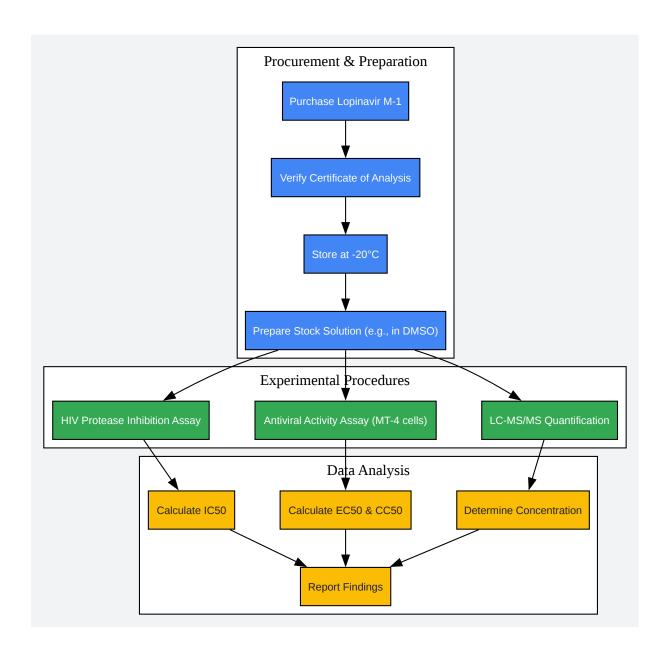




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Caption: HIV Protease Inhibition by Lopinavir Metabolite M-1.





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Caption: General Research Workflow for Lopinavir Metabolite M-1.



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